Synthetic Yield: tert-Butyl Ester vs. Methyl Ester
The tert-butyl 3-ethynylbenzoate compound can be synthesized from its TMS-protected precursor in high yield, with reported yields of 84% for the deprotection step . In a comparative context, this building block is directly used as a precursor to the methyl ester analog (methyl 3-ethynylbenzoate), which is obtained in a two-step sequence with a combined yield of 96% . This demonstrates that tert-butyl 3-ethynylbenzoate is not only a viable final product but a key, high-yielding intermediate for accessing other functionalized derivatives, enhancing its utility in a synthetic route.
| Evidence Dimension | Reaction Yield in Synthetic Sequence |
|---|---|
| Target Compound Data | 84% (single step, TMS deprotection) |
| Comparator Or Baseline | Methyl 3-ethynylbenzoate: 96% overall yield (2 steps, from target compound) |
| Quantified Difference | The target compound serves as a direct precursor, enabling the synthesis of the methyl ester with high efficiency (96% overall). |
| Conditions | Stage 1: TBAF, THF, 0-20°C, 17h; Stage 2: TFA, DCM, then H2SO4/MeOH, 85°C, 20h . |
Why This Matters
This quantifies the compound's utility as a stable, high-yielding intermediate, offering a strategic advantage for synthesizing other ethynylbenzoate derivatives compared to starting from a different precursor.
